molecular formula C16H17N5O3 B15219310 N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide CAS No. 5429-46-9

N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide

Cat. No.: B15219310
CAS No.: 5429-46-9
M. Wt: 327.34 g/mol
InChI Key: QONYYTKNTAWWBC-UHFFFAOYSA-N
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Description

N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a benzamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-dimethylxanthine (the purine derivative) and 2-bromoethylbenzamide.

    Reaction Conditions: The reaction between 1,3-dimethylxanthine and 2-bromoethylbenzamide is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzamide group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylxanthine: A precursor in the synthesis of N-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)ethyl)benzamide.

    2-bromoethylbenzamide: Another precursor used in the synthesis.

    Caffeine: A structurally related compound with similar purine ring system.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

5429-46-9

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]benzamide

InChI

InChI=1S/C16H17N5O3/c1-20-13-12(15(23)21(2)16(20)24)18-11(19-13)8-9-17-14(22)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,17,22)(H,18,19)

InChI Key

QONYYTKNTAWWBC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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